TC-SP 14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

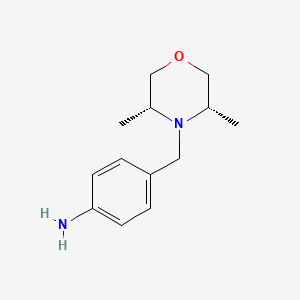

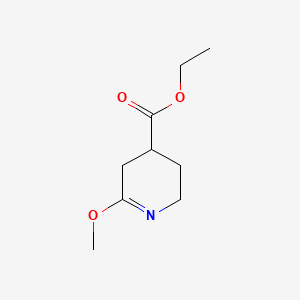

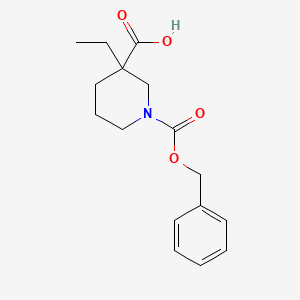

TC-SP 14,也称为化合物 14,是一种对鞘氨醇-1-磷酸受体 1 (S1P1) 具有高度活性和效力的激动剂。它表现出 0.042 微摩尔的有效浓度 (EC50) 值,表明它对 S1P1 受体具有很强的结合亲和力。 值得注意的是,它与鞘氨醇-1-磷酸受体 3 (S1P3) 的相互作用很小,EC50 值为 3.47 微摩尔 .

科学研究应用

TC-SP 14 具有重要的科学研究应用,包括:

化学: 用作研究鞘氨醇-1-磷酸受体 1 (S1P1) 信号通路的一种工具化合物。

生物学: 用于研究中了解 S1P1 在各种生物过程(包括免疫反应和细胞迁移)中的作用。

医学: 正在研究其在自身免疫性疾病和炎症等疾病中的潜在治疗作用。

作用机制

TC-SP 14 通过高亲和力与鞘氨醇-1-磷酸受体 1 (S1P1) 结合来发挥作用。这种结合激活受体,导致下游信号事件调节各种细胞过程。 主要参与的分子靶标和通路包括减少血液淋巴细胞计数和减弱对抗原攻击的迟发型超敏反应 .

生化分析

Biochemical Properties

TC-SP 14 plays a crucial role in biochemical reactions by acting as an agonist for Sphingosine-1-Phosphate Receptor 1 (S1P1). It exhibits high affinity for S1P1 with an EC50 value of 0.042 μM, while showing minimal activity at S1P3 (EC50 = 3.47 μM) . This selective interaction with S1P1 is significant as it helps in reducing blood lymphocyte counts and attenuating delayed-type hypersensitivity responses . The compound does not inhibit or induce human cytochrome P450 enzymes, is nonmutagenic, and does not significantly inhibit the hERG channel .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It significantly reduces circulating blood lymphocyte counts in a dose-dependent manner, which is consistent with its role as an S1P1 agonist . This reduction in lymphocyte counts is crucial for modulating immune responses and reducing inflammation. Additionally, this compound has been shown to reduce ear swelling in an antigen challenge model, indicating its potential in treating inflammatory conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Sphingosine-1-Phosphate Receptor 1 (S1P1), leading to receptor activation. This activation triggers downstream signaling pathways that result in the modulation of immune responses and inflammation . The compound’s selective activity towards S1P1, with minimal activity at S1P3, ensures targeted effects with reduced off-target interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods. In in vivo studies, this compound produced a dose-dependent reduction in circulating blood lymphocytes 24 hours post-dose . Additionally, it demonstrated significant reductions in ear swelling over a 10-day period in an antigen challenge model .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Lewis rats, a dose-dependent reduction in circulating blood lymphocytes was observed, with near-maximal lymphopenia achieved at a dose of 3.0 mg/kg . In an antigen challenge model, significant reductions in ear swelling were observed at doses of 0.3 mg/kg and higher . These findings highlight the compound’s efficacy at varying dosages and its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s selective activity towards S1P1 suggests its involvement in sphingolipid metabolism and signaling pathways . Detailed studies on its metabolic flux and effects on metabolite levels are required to fully understand its metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its selective activity towards S1P1 ensures targeted distribution and localization, which is crucial for its therapeutic effects . The compound’s pharmacokinetic parameters, including clearance, volume of distribution, and mean residence time, have been characterized in animal models .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s selective activity towards S1P1 ensures its localization to specific cellular compartments where it exerts its effects

准备方法

合成路线和反应条件

TC-SP 14 的合成涉及多个步骤,包括形成苯并噻唑核心,然后进行官能化以实现所需的激动剂特性。具体的合成路线和反应条件是专有的,没有公开详细披露。 据了解,该合成需要精确控制反应条件以确保高纯度和高产率 .

工业生产方法

This compound 的工业生产涉及将实验室合成放大到更大规模,同时保持相同的反应条件和纯度标准。 此过程通常包括优化反应参数、纯化技术和质量控制措施,以确保一致性和可重复性 .

化学反应分析

反应类型

TC-SP 14 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 可以进行还原反应以修饰化合物中存在的官能团。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要生成产物

这些反应生成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而取代反应可以在苯并噻唑核心上引入新的官能团 .

相似化合物的比较

类似化合物

芬戈莫德: 另一种鞘氨醇-1-磷酸受体激动剂,具有相似的特性,但受体选择性不同。

西庞莫德: 一种选择性鞘氨醇-1-磷酸受体调节剂,具有不同的药代动力学特性。

TC-SP 14 的独特性

This compound 的独特性在于它对鞘氨醇-1-磷酸受体 1 (S1P1) 的高选择性,以及对鞘氨醇-1-磷酸受体 3 (S1P3) 的活性很小。 这种选择性特征使其成为研究 S1P1 激活的特定作用而没有明显脱靶效应的宝贵工具 .

属性

IUPAC Name |

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXGVDIXINMAAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid interact with S1P1 and what are the downstream effects of this interaction?

A1: The research paper focuses on the discovery and characterization of 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid as a potent and selective agonist of S1P1 []. While the exact binding mechanism is not elaborated upon in the provided abstract, it is stated that the compound exhibits minimal activity at the closely related S1P3 receptor. This selectivity is a crucial aspect of drug development, as it can potentially minimize off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)